(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a heterocyclic compound that features a unique structure combining a thiophene ring and a thiazolopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves the condensation of thiophene-2-carbaldehyde with a suitable thiazolopyrimidinone precursor under basic or acidic conditions. Common reagents used in this synthesis include bases like sodium hydroxide or acids like hydrochloric acid. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Bromination using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Reduced thiazolopyrimidinone derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
Thiazolopyrimidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is unique due to its combination of a thiophene ring and a thiazolopyrimidinone core. This structural feature imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-9(7-8-3-1-6-15-8)16-11-12-4-2-5-13(10)11/h1,3,6-7H,2,4-5H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOXZKUAZICRFJ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(=CC3=CC=CS3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2N(C1)C(=O)/C(=C\C3=CC=CS3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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